molecular formula C7H4N6O4 B14649233 1H-Tetrazole, 5-(3,5-dinitrophenyl)- CAS No. 51449-79-7

1H-Tetrazole, 5-(3,5-dinitrophenyl)-

Cat. No.: B14649233
CAS No.: 51449-79-7
M. Wt: 236.14 g/mol
InChI Key: MOYJTNHLJBMWFK-UHFFFAOYSA-N
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Description

1H-Tetrazole, 5-(3,5-dinitrophenyl)- is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and stability across a wide pH range. This particular compound features a tetrazole ring substituted with a 3,5-dinitrophenyl group, making it a significant molecule in various scientific and industrial applications .

Preparation Methods

The synthesis of 1H-Tetrazole, 5-(3,5-dinitrophenyl)- typically involves the reaction of 3,5-dinitrobenzonitrile with sodium azide under specific conditions. This reaction is facilitated by the presence of a catalyst, often zinc salts, and is carried out in a solvent such as dimethylformamide (DMF) or water . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the tetrazole ring. Industrial production methods may employ microwave-assisted synthesis or heterogeneous catalysis to enhance yield and efficiency .

Chemical Reactions Analysis

1H-Tetrazole, 5-(3,5-dinitrophenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, zinc dust, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Tetrazole, 5-(3,5-dinitrophenyl)- involves its ability to act as a bioisostere for carboxylic acids. This allows it to mimic the biological activity of carboxylic acids while being metabolically stable. The compound can form noncovalent interactions with biological targets, influencing various molecular pathways . Its high nitrogen content and electron-donating properties contribute to its effectiveness in these roles.

Comparison with Similar Compounds

1H-Tetrazole, 5-(3,5-dinitrophenyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Tetrazole, 5-(3,5-dinitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.

Properties

CAS No.

51449-79-7

Molecular Formula

C7H4N6O4

Molecular Weight

236.14 g/mol

IUPAC Name

5-(3,5-dinitrophenyl)-2H-tetrazole

InChI

InChI=1S/C7H4N6O4/c14-12(15)5-1-4(7-8-10-11-9-7)2-6(3-5)13(16)17/h1-3H,(H,8,9,10,11)

InChI Key

MOYJTNHLJBMWFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NNN=N2

Origin of Product

United States

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